Ac-Gln-Trp-Leu-NH2

説明

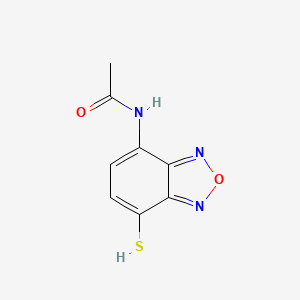

“Ac-Gln-Trp-Leu-NH2” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body. This particular peptide sequence is composed of three amino acids: Glutamine (Gln), Tryptophan (Trp), and Leucine (Leu), with an acetyl group (Ac) at the N-terminus .

Synthesis Analysis

The synthesis of peptides like “Ac-Gln-Trp-Leu-NH2” typically involves solid-phase peptide synthesis (SPPS), a method in which the peptide chain is assembled while attached to a solid support . The process starts from the C-terminus and proceeds to the N-terminus, with each amino acid being added in turn. After the peptide chain is complete, it is cleaved from the solid support and purified .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. Each amino acid in the peptide “Ac-Gln-Trp-Leu-NH2” contributes unique properties to the overall structure. For example, Tryptophan is a large, aromatic amino acid, while Leucine is a hydrophobic amino acid, and Glutamine is a polar, uncharged amino acid .

Chemical Reactions Analysis

The chemical reactions involving “Ac-Gln-Trp-Leu-NH2” would largely depend on the specific context and conditions. For instance, under acidic conditions, the amide bond in the peptide could be hydrolyzed to yield the individual amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ac-Gln-Trp-Leu-NH2” are determined by its amino acid sequence. For example, its solubility would be influenced by the polarity of its amino acids, and its stability would be affected by the strength and stability of its peptide bonds .

科学的研究の応用

Kinetic Characterization and Enzyme Mechanism Studies

The peptide Ac-Gln-Trp-Leu-NH2 and its structural derivatives have been studied extensively for their roles in enzymatic reactions and kinetic characterizations. For instance, studies on HIV-1 protease using oligopeptide substrates resembling cleavage sites found within naturally occurring polyprotein substrates have revealed insights into the kinetic parameters and reaction mechanisms of the enzyme (Hyland et al., 1991). Similarly, investigations into continuous spectrophotometric assays for retroviral proteases have utilized peptides including Ac-Gln-Trp-Leu-NH2 derivatives to understand the specific hydrolyses catalyzed by HIV-1 and AMV proteases (Nashed et al., 1989).

Peptide Synthesis and Stability Studies

Studies on the synthesis and stability of peptides have also involved Ac-Gln-Trp-Leu-NH2 and its analogs. For example, research on thermolysin-catalyzed solid-to-solid peptide synthesis using model substrates like Z-Gln and Leu-NH2 has provided valuable insights into the kinetics of these reaction systems, revealing the formation of a third compound, the salt of the two substrates, and demonstrating a strong dependence of kinetics on the exact substrate ratio (Erbeldinger et al., 1999). Another study explored the effects of substituting hydrophobic residues into Gln 114 of T1 lipase, revealing how such substitutions can significantly affect the structure and function of an enzyme (Wahab et al., 2012).

Neuropeptide Studies and Pharmacological Characterization

Ac-Gln-Trp-Leu-NH2 and related peptides have also been a focal point in the study of brain neuropeptides and their pharmacological effects. Research involving the isolation, sequencing, synthesis, and pharmacological characterization of brain neuropeptides that modulate the action of morphine has contributed significantly to our understanding of pain perception and analgesic mechanisms (Yang et al., 1985). The distribution and characterization of putative endogenous opioid antagonist peptides in bovine brain, including studies of peptides structurally similar to Ac-Gln-Trp-Leu-NH2, have provided insights into their potential roles in mediating antinociception (Majane & Yang, 1987).

Molecular Recognition and Membrane Studies

The study of molecular recognition and membrane interactions has also incorporated Ac-Gln-Trp-Leu-NH2 and its derivatives. Molecularly imprinted polymeric membranes involving tetrapeptide EQKL derivatives, for instance, have been shown to display adsorption selectivity toward print molecules and their families, indicating the potential for selective molecular recognition and separation (Yoshikawa et al., 1998).

Safety And Hazards

将来の方向性

特性

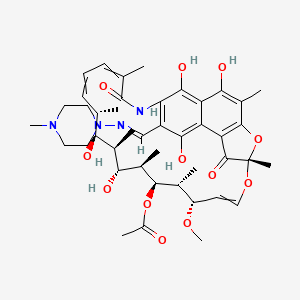

IUPAC Name |

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-KBVDROCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Gln-Trp-Leu-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)

![7-Bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B1384412.png)

![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)

![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)

![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)

![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)

![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)